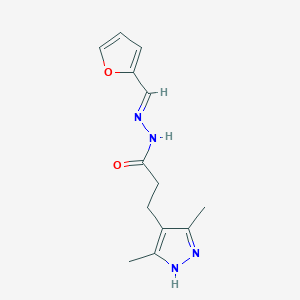

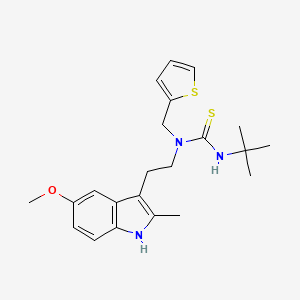

![molecular formula C14H13N3O2S2 B3012937 N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)环丙烷磺酰胺 CAS No. 1705982-91-7](/img/structure/B3012937.png)

N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for its potential biological activities. The imidazo[2,1-b]thiazole moiety is a fused bicyclic structure consisting of an imidazole ring joined to a thiazole ring. This structural motif is present in various compounds with diverse biological activities, including antitumor agents .

Synthesis Analysis

The synthesis of related compounds with the imidazo[2,1-b]thiazole moiety involves the use of sulfonamides as key intermediates. For instance, novel sulfonamides incorporating the imidazo[2,1-b]thiazole unit have been synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . Although the exact synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is not detailed in the provided papers, similar synthetic routes could be employed, involving key steps such as cyclization, sulfonamide formation, and final functionalization to introduce the cyclopropane moiety.

Molecular Structure Analysis

The molecular structure of compounds containing the imidazo[2,1-b]thiazole core is characterized by the presence of nitrogen and sulfur atoms within the fused ring system, which can influence the electronic distribution and chemical reactivity of the molecule. The molecular docking studies of similar compounds suggest that the imidazo[2,1-b]thiazole derivatives can fit into the active sites of certain enzymes, such as dihydrofolate reductase (DHFR), indicating that the molecular structure is conducive to interactions with biological targets .

Chemical Reactions Analysis

Compounds with the imidazo[2,1-b]thiazole moiety can participate in various chemical reactions, particularly those involving the functional groups attached to the core structure. For example, the sulfonamide group is known for its ability to engage in hydrogen bonding and can be a site for further chemical modifications. The presence of the imidazole ring also suggests potential for electrophilic substitution reactions at the positions activated by the adjacent nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide would be influenced by the presence of the imidazo[2,1-b]thiazole core and the sulfonamide group. These structural features are likely to confer a degree of polarity to the molecule, affecting its solubility in various solvents. The heteroatoms within the structure may also contribute to the compound's melting point, boiling point, and stability. The biological activity of related compounds suggests that the imidazo[2,1-b]thiazole derivatives have significant cytotoxic effects against various human tumor cell lines, indicating that the physical and chemical properties are suitable for interaction with biological systems .

科学研究应用

合成与表征

含有咪唑并[2,1-b]噻唑部分的化合物(包括 N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)环丙烷磺酰胺)的合成通常涉及创新方法,这些方法对于推进有机和药物化学至关重要。例如,已经开发出一锅合成技术来有效地创建这些化合物,展示了化学合成策略在生产具有潜在生物活性的复杂杂环化合物方面的多功能性和适应性 (Rozentsveig 等,2013).

抗菌和抗肿瘤活性

对磺酰胺衍生物的抗菌和抗肿瘤特性的研究显示出有希望的结果。含有磺酰基部分的新型杂环化合物已被合成并评估其体外抗菌和抗真菌活性。这些研究强调了此类化合物在满足对新抗菌剂需求方面的潜力 (Darwish 等,2014).

此外,还探索了 N-(2-(咪唑并[2,1-b]噻唑-6-基)苯基)环丙烷磺酰胺衍生物的抗肿瘤活性。这些化合物在抑制各种癌细胞系的生长方面显示出显着的潜力,表明它们在开发新的癌症疗法中的价值 (Sączewski 等,2006; Terzioğlu & Gürsoy,2003).

酶抑制

咪唑并[2,1-b][1,3,4]噻二唑衍生物(不具有传统的锌结合磺酰胺基团)对碳酸酐酶和乙酰胆碱酯酶等酶的抑制代表了寻找新治疗剂的一种新方法。这些化合物已显示出对人碳酸酐酶同工型和乙酰胆碱酯酶的有效抑制活性,展示了它们在治疗这些酶发挥关键作用的疾病方面的潜力 (Askin 等,2021).

未来方向

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide” and similar compounds could be potential candidates for future drug development.

作用机制

Target of Action

The primary target of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.

Mode of Action

The compound interacts with its target through a series of steps. It starts with amine-induced N-deprotection , followed by oxidative aminocarbonylation of the triple bond, which leads to the formation of a 2-ynamide intermediate . This is followed by dearomative cyclization , which involves the intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety . The final step is aromatization by proton-shift isomerization .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the Pantothenate synthetase enzyme . This disruption can lead to a deficiency in coenzyme A, affecting various metabolic pathways that rely on this coenzyme.

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been considered during its synthesis.

Result of Action

The compound has shown significant activity against Mycobacterium tuberculosis . For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis . This suggests that the compound can effectively inhibit the growth of this bacterium at relatively low concentrations.

Action Environment

The action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide can be influenced by various environmental factors. For instance, the synthesis of the compound takes place under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) . .

属性

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPAKWCAYRWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

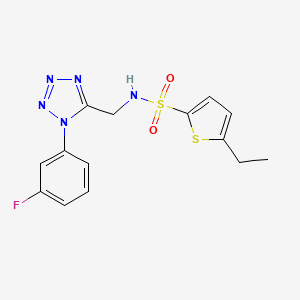

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

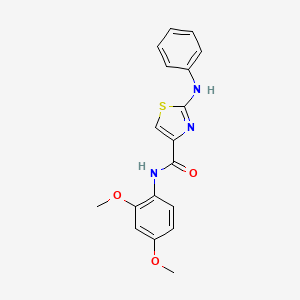

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

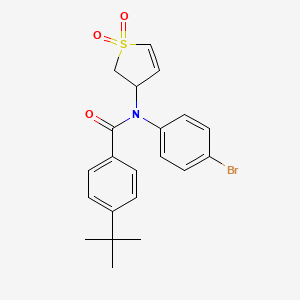

![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)